molecular formula C20H12ClIN2O2 B4989213 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide

Cat. No. B4989213
M. Wt: 474.7 g/mol
InChI Key: SCUKEHRINLTKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide, also known as MLN8237, is a small-molecule inhibitor of Aurora A kinase. Aurora A kinase is a protein kinase that plays a crucial role in cell division and is overexpressed in many types of cancer. MLN8237 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.

Mechanism of Action

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide inhibits Aurora A kinase, which is a key regulator of mitosis. Aurora A kinase plays a crucial role in the formation and function of the mitotic spindle, which is essential for proper chromosome segregation during cell division. Inhibition of Aurora A kinase by N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide disrupts the formation and function of the mitotic spindle, leading to mitotic defects and cell cycle arrest.
Biochemical and Physiological Effects
In addition to its effects on cell division, N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide has been shown to have other biochemical and physiological effects. For example, N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide has been shown to inhibit the activity of several other kinases, including JAK2, FLT3, and RET. N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide has also been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in preclinical models of cancer, making it a well-characterized compound. However, N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide also has some limitations. It is a relatively specific inhibitor of Aurora A kinase, which may limit its effectiveness against cancers that do not overexpress Aurora A kinase. In addition, N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide. One direction is to investigate its potential for combination therapy with other cancer drugs. Another direction is to study its effects on cancer stem cells, which are thought to be responsible for tumor initiation and recurrence. Finally, the safety and efficacy of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide in clinical trials need to be evaluated to determine its potential as a cancer treatment.

Synthesis Methods

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with 2-amino-5-chlorobenzonitrile to form 4-chloro-3-nitrobenzamide. This is then reacted with 2-iodobenzoic acid to form N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide. The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide has been described in several scientific publications.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide has been extensively studied in preclinical models of cancer and has shown promising results. In vitro studies have shown that N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide inhibits the growth of cancer cells by inducing mitotic defects and cell cycle arrest. In vivo studies have shown that N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide inhibits tumor growth and prolongs survival in mouse models of cancer.

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClIN2O2/c21-15-10-9-12(23-19(25)13-5-1-2-6-16(13)22)11-14(15)20-24-17-7-3-4-8-18(17)26-20/h1-11H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUKEHRINLTKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4O3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.